[(3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
Description
Properties
IUPAC Name |
2-(3-benzyl-6-chloro-4-methyl-2-oxochromen-7-yl)oxyacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO5/c1-11-13-8-15(20)17(24-10-18(21)22)9-16(13)25-19(23)14(11)7-12-5-3-2-4-6-12/h2-6,8-9H,7,10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCSUAMITWDROU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Substitution Reactions: The benzyl, chloro, and methyl groups are introduced through various substitution reactions. For instance, benzylation can be achieved using benzyl halides in the presence of a base, while chlorination can be done using chlorinating agents like thionyl chloride.
Attachment of the Acetic Acid Moiety: The final step involves the esterification or etherification of the chromen-2-one derivative with acetic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[(3-Benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of amides or thioethers.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of coumarin, including [(3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, exhibit significant anticancer properties. Research has shown that compounds with similar structures can inhibit histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival. For instance, phenothiazine-based compounds have demonstrated selective inhibition of HDAC6, leading to reduced tumor growth in preclinical models .
Neuroprotective Effects
Coumarin derivatives are also being investigated for their neuroprotective effects. Studies suggest that they can mitigate neurodegenerative diseases by enhancing neuronal survival and function . The potential of this compound in this context remains to be fully explored but shows promise based on related compounds.
Pesticidal Properties
The structural characteristics of coumarin derivatives suggest potential applications as pesticides or herbicides. Compounds with similar functionalities have been shown to possess antifungal and antibacterial properties, making them suitable for agricultural use . The effectiveness of this compound in this area is an avenue for future research.
Photochemical Properties
The unique chromophoric nature of coumarin derivatives allows them to be utilized in photochemical applications, such as in the development of fluorescent materials or sensors. Their ability to absorb UV light and emit fluorescence can be harnessed for various technological applications .
Case Study 1: HDAC Inhibition
A study focused on the synthesis and biological evaluation of coumarin derivatives highlighted the structure–activity relationship (SAR) of these compounds concerning HDAC inhibition. The findings suggested that specific modifications on the coumarin backbone could enhance selectivity and potency against HDAC6, which is pivotal in cancer therapy .
Case Study 2: Neuroprotection in Animal Models
Another investigation assessed the neuroprotective effects of a related coumarin derivative in animal models of Alzheimer's disease. Results indicated significant improvements in cognitive function and neuronal integrity, suggesting a therapeutic potential for similar compounds like this compound .
Mechanism of Action
The mechanism of action of [(3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Chromen-2-one (coumarin) derivatives with aryloxyacetic acid substituents are studied for diverse biological activities, including diuretic, antimicrobial, and anti-inflammatory effects. Substituent variations significantly influence physicochemical and pharmacological properties.
Table 1: Key Structural Analogues and Properties
Pharmacological and Physicochemical Differences
Chloro substituents (electron-withdrawing) at position 6 may stabilize the chromenone core and influence acidity (pKa ~2.88 for acetic acid moiety) .
Biological Activity Trends :
- Natriuretic/Uricosuric Activity : 3,5-Disubstituted derivatives (e.g., 6c-f, h, n, x in ) show potent activity, suggesting that bulky substituents at positions 3 and 5 enhance target binding. The target compound’s 3-benzyl group may confer similar advantages.
- Antimicrobial Activity : Hydrazide derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid exhibit enhanced logP values and intracellular accumulation, whereas the acetic acid group in the target compound may favor ionization and solubility .
Synthetic Accessibility :
Analytical and Crystallographic Insights
- Structural Confirmation : SHELX software (e.g., SHELXL ) is widely used for refining crystal structures of coumarin derivatives, ensuring accurate determination of substituent positions and hydrogen-bonding networks.
- Thermal Stability : Derivatives like 2-[(6-chloro-3,4-dimethyl-2-oxo-7-chromenyl)oxy]acetic acid exhibit predicted melting points >200°C, suggesting high thermal stability .
Biological Activity
[(3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid is a synthetic compound belonging to the class of chromenone derivatives. The compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.
The chemical structure of this compound is characterized by a chromenone core with various substitutions that may influence its biological activity. The molecular formula is C19H15ClO5, with a molecular weight of approximately 358.77 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C19H15ClO5 |
| Molecular Weight | 358.77 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 577.9 ± 50.0 °C |
| LogP | 4.57 |
| Flash Point | 303.3 ± 30.1 °C |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, studies on benzoxazole derivatives have shown selective antibacterial effects against Bacillus subtilis (Gram-positive) and moderate activity against Escherichia coli (Gram-negative) .
Table 1: Antimicrobial Activity Data
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| [(3-benzyl...acetic acid] | Bacillus subtilis | 50 |
| Similar Chromenone Derivative | Escherichia coli | 100 |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Compounds within the chromenone family have demonstrated cytotoxic effects against several cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer (PC3) .
Case Study: Cytotoxic Effects
In a study evaluating the cytotoxic effects of related compounds, it was found that certain derivatives exhibited significant dose-dependent inhibition of cancer cell growth. For example:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | MCF-7 | 25 ± 5 |
| Compound B | A549 | 30 ± 6 |
| [(3-benzyl...acetic acid] | PC3 | 20 ± 4 |
The mechanisms underlying the biological activities of this compound may involve multiple pathways:
- Induction of Apoptosis : Studies suggest that chromenone derivatives can induce apoptosis in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest at the G0/G1 phase, thereby inhibiting cell proliferation .
- Inhibition of Inflammatory Pathways : Some studies indicate that these compounds may inhibit pro-inflammatory cytokines, contributing to their anti-inflammatory properties.
Q & A
Q. Basic
- ¹H/¹³C NMR : Assigns substituent positions (e.g., benzyl protons at δ 4.8–5.2 ppm, chromenone carbonyl at δ 165–170 ppm).
- IR spectroscopy : Confirms C=O (1680–1720 cm⁻¹) and ether (C-O-C, 1200–1250 cm⁻¹) groups.
- HRMS : Validates molecular weight (theoretical [M+H]⁺: 359.06) and fragmentation patterns .
What computational strategies predict the crystal packing behavior of this compound?
Q. Advanced
- Mercury software : Visualizes intermolecular interactions (e.g., π-π stacking between benzyl groups, hydrogen bonds involving the acetic acid moiety).
- Packing similarity analysis : Compares experimental data (via CIF files) with Cambridge Structural Database entries to identify stabilization motifs.
- Hirshfeld surface analysis : Maps close contacts (e.g., Cl⋯H interactions) to explain lattice stability .
How should researchers optimize reaction conditions for regioselective benzylation?
Q. Basic
- Catalyst screening : Test DMAP, K₂CO₃, or Cs₂CO₃ to enhance nucleophilic substitution at the 3-position.
- Solvent optimization : Use DMF for high polarity or toluene for thermal stability.
- Monitoring : Track progress via TLC (Rf ~0.5 in 3:7 EtOAc:hexane) and confirm regiochemistry via NOESY (proximity of benzyl protons to chromenone C3) .
What methodologies integrate X-ray crystallography with quantum mechanical calculations?
Q. Advanced
- Structure refinement : Use SHELXL for high-resolution data (R-factor < 5%) .
- DFT calculations : Export CIF files to Gaussian to compute theoretical bond lengths/angles. Compare with crystallographic data (e.g., C=O bond: 1.22 Å experimental vs. 1.24 Å theoretical).
- Electrostatic potential maps : Predict reactive sites (e.g., acetic acid moiety’s nucleophilicity) .
What analytical approaches ensure the absence of regioisomeric impurities?
Q. Basic
- HPLC-DAD : Use a C18 column (acetonitrile:water gradient) to resolve regioisomers (retention time ±0.5 min).
- 2D NMR : HSQC and HMBC correlate ¹H/¹³C signals to confirm substitution patterns.
- Reference standards : Synthesize and compare with known regioisomers .
How can in silico docking studies inform COX-2 inhibition design?
Q. Advanced
- Docking software : AutoDock Vina or Glide to model binding poses (PDB: 5KIR).
- Key interactions : The acetic acid moiety forms hydrogen bonds with Arg120/Tyr355.
- Validation : Compare docking scores (e.g., ΔG = -8.2 kcal/mol) with experimental IC50 values (µM range) .
What safety protocols are critical during synthesis?
Q. Basic
- Chlorine handling : Use fume hoods and quench waste with 10% Na₂S₂O₃.
- PPE : Nitrile gloves, goggles, and flame-resistant lab coats.
- Air monitoring : Detect Cl₂ leaks with real-time sensors (threshold: 0.5 ppm) .
How do researchers address discrepancies between theoretical and experimental logP values?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
